![molecular formula C14H19NO B8638265 (-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol CAS No. 61098-46-2](/img/structure/B8638265.png)
(-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-3-[6-Methyl-6-azabicyclo[321]octan-1-yl ]phenol is a complex organic compound that belongs to the class of bicyclic compounds These compounds are characterized by having two fused rings, which can impart unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Formation of the Bicyclic Core: This can be achieved through cyclization reactions, often using catalysts or specific reaction conditions to ensure the correct formation of the bicyclic structure.
Introduction of the Hydroxyphenyl Group: This step may involve electrophilic aromatic substitution or other methods to attach the hydroxyphenyl group to the bicyclic core.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the bicyclic core or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
(-)-3-[6-Methyl-6-azabicyclo[32
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May serve as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Industry: Applications in materials science, such as the development of new polymers or catalysts.
Mecanismo De Acción
The mechanism of action of (-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol depends on its specific interactions with molecular targets. These may include:
Binding to Receptors: The compound may interact with specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound could influence signal transduction pathways, leading to various cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
1-(m-Hydroxyphenyl)-6-azabicyclo(3.2.1)octane: Lacks the methyl group, which may affect its chemical properties and applications.
1-(p-Hydroxyphenyl)-6-methyl-6-azabicyclo(3.2.1)octane: The position of the hydroxy group is different, potentially leading to different reactivity and applications.
Uniqueness
(-)-3-[6-Methyl-6-azabicyclo[3.2.1]octan-1-yl ]phenol is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
61098-46-2 |
|---|---|
Fórmula molecular |
C14H19NO |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
3-(6-methyl-6-azabicyclo[3.2.1]octan-1-yl)phenol |
InChI |
InChI=1S/C14H19NO/c1-15-10-14(7-3-5-12(15)9-14)11-4-2-6-13(16)8-11/h2,4,6,8,12,16H,3,5,7,9-10H2,1H3 |
Clave InChI |
CACUHZYZLDBFQG-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2(CCCC1C2)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
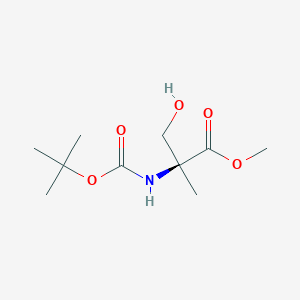
![N-(1-methyl-1H-pyrazol-3-yl)-3,5-bis[(phenylmethyl)oxy]benzamide](/img/structure/B8638198.png)
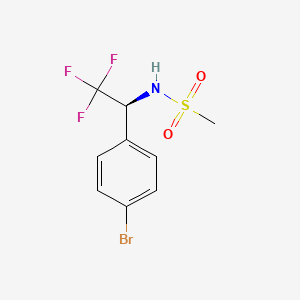
![1H-pyrrolo[2,3-b]pyridine 7-oxide 3-chlorobenzoate](/img/structure/B8638208.png)
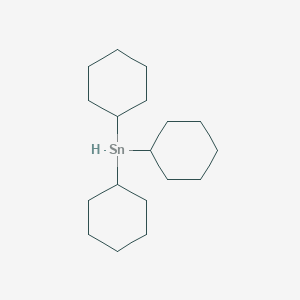
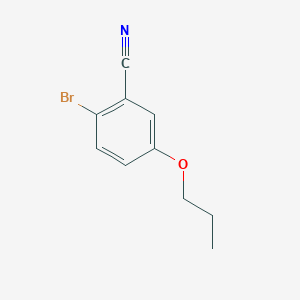
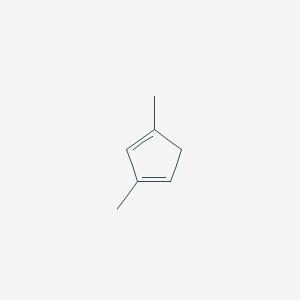
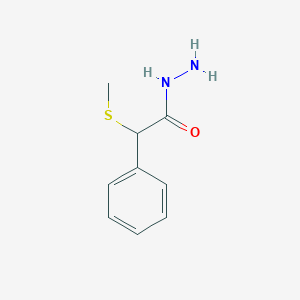

![methyl-[4-{8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene}-piperidin-1-yl]acetate](/img/structure/B8638249.png)
![5-Phenyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B8638251.png)
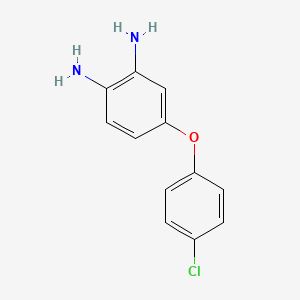
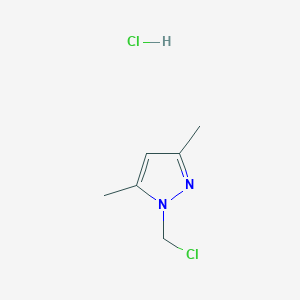
![[2,2'-Binaphthalen]-6-ol](/img/structure/B8638284.png)
